Tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate

Medicinal Chemistry Scaffold Design Exit Vector Analysis

Tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate (CAS 2169608-88-0) is a bicyclic N-Boc-protected amino ketone building block with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol. The compound features a rigid [3.2.0] bicyclic framework in which the nitrogen atom is located at the bridgehead position 6, protected as a tert-butyl carbamate, while the ketone is positioned at carbon 3.

Molecular Formula C11H17NO3
Molecular Weight 211.261
CAS No. 2169608-88-0
Cat. No. B2477350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate
CAS2169608-88-0
Molecular FormulaC11H17NO3
Molecular Weight211.261
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2C1CC(=O)C2
InChIInChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-7-4-8(13)5-9(7)12/h7,9H,4-6H2,1-3H3
InChIKeyJNEVOEJEWWUZIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate (CAS 2169608-88-0): A Conformationally Constrained 6-Azabicyclo[3.2.0]heptane Scaffold for Medicinal Chemistry


Tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate (CAS 2169608-88-0) is a bicyclic N-Boc-protected amino ketone building block with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol [1]. The compound features a rigid [3.2.0] bicyclic framework in which the nitrogen atom is located at the bridgehead position 6, protected as a tert-butyl carbamate, while the ketone is positioned at carbon 3 . This scaffold belongs to a family of azabicyclo[3.2.0]heptane derivatives that have garnered interest as potential bioisosteres for morpholine and piperidine substructures in drug discovery programs [2]. The compound is commercially available at purities of 97–98% and is stored at room temperature [3].

Why Generic Substitution Fails for Tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate (CAS 2169608-88-0): The Critical Role of Regiochemistry in Bicyclic Scaffold Design


Tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate cannot be freely substituted by its regioisomer tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS 663172-80-3) or other in-class analogs because the position of the Boc-protected nitrogen and the ketone fundamentally dictates the three-dimensional exit vector geometry of the scaffold [1]. In the target compound, the nitrogen is located at the bridgehead position 6, while in the regioisomer it is at position 3, resulting in distinct spatial arrangements of the reactive handles [2]. Even though both isomers share the same molecular formula (C11H17NO3), molecular weight (211.26), and nearly identical XLogP3 values (0.7 vs. 0.6), the divergent exit vectors lead to different geometric presentations of substituents during analogue synthesis, which can profoundly affect target binding, selectivity, and pharmacokinetic properties downstream [3]. For procurement decisions, selecting the incorrect regioisomer risks generating SAR data that is not comparable across a lead optimization series and may invalidate structure-based design hypotheses.

Product-Specific Quantitative Evidence Guide for Tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate (CAS 2169608-88-0)


Differentiation by Regiochemistry: Nitrogen at Bridgehead Position 6 vs. Position 3

The target compound places the Boc-protected nitrogen at the bridgehead position 6 of the [3.2.0] bicyclic system, whereas the primary commercial alternative tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS 663172-80-3) positions the Boc group at the non-bridgehead position 3 [1]. This regiochemical difference yields distinct exit vectors: in the target, the nitrogen lone pair and the ketone are oriented on opposite faces of the fused ring system, while in the regioisomer they reside on adjacent ring junctions [2]. Exit vector analysis is recognized as a critical parameter for evaluating the suitability of bicyclic scaffolds as bioisosteres in medicinal chemistry [3]. No direct biological head-to-head comparison between these two regioisomers has been published; therefore, the practical selection rationale rests on the intended spatial presentation of substituents in the final target molecules.

Medicinal Chemistry Scaffold Design Exit Vector Analysis

Computed Lipophilicity: XLogP3 = 0.7 vs. Regioisomer XLogP3 = 0.6

The target compound exhibits a computed XLogP3-AA value of 0.7, compared to 0.6 for the regioisomer tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS 663172-80-3) [1]. Both values were computed using the same algorithm (XLogP3 3.0, PubChem release 2021.05.07), enabling a valid cross-study comparison [2]. The delta of 0.1 log unit is small but indicates that the 3-oxo-6-Boc regioisomer is slightly more lipophilic, which could influence membrane permeability and metabolic stability profiles in cell-based assays. Both compounds have identical Topological Polar Surface Area (TPSA) values of 46.6 Ų and zero hydrogen bond donors [3].

Physicochemical Properties Lipophilicity Drug-likeness

Commercial Availability and Purity Benchmarking: 97–98% Purity with Room Temperature Storage

The target compound is available from multiple suppliers at purities of ≥97% (Capotchem: NLT 97%) [1] and 98% (Fluorochem via CymitQuimica) . The closely related regioisomer tert-butyl 6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS 663172-80-3) is similarly available at 97% purity . Both compounds are stored at room temperature, indicating comparable bench stability . No quantitative stability or degradation data under accelerated conditions were found for either compound. Given the lack of differential stability data, procurement decisions may instead be guided by supplier lead time, pricing, and the specific synthetic route for which the scaffold is intended.

Procurement Compound Management Quality Control

Bioisostere Potential: 6-Azabicyclo[3.2.0]heptane as a Morpholine Replacement Scaffold

Academic research has specifically targeted 3-oxo-6-azabicyclo[3.2.0]heptanes as novel bioisosteres of the morpholine ring system, a privileged scaffold present in numerous approved drugs . The thesis by Grosso (Università di Pavia, 2022/2023) describes an innovative synthetic strategy toward 3-oxa-6-azabicyclo[3.2.0]heptanes as morpholine bioisosteres, with the rationale that such replacement could improve biological properties of morpholine-containing therapeutics [1]. While this thesis focuses on the oxa-analog, the 3-oxo-6-aza scaffold (target compound) represents the ketone variant that retains the key spatial features of morpholine isosterism while introducing a carbonyl handle for further derivatization [2]. This class-level evidence supports the use of the target compound in medicinal chemistry programs exploring morpholine replacements, where the 3-oxo regioisomer provides a synthetic entry point distinct from the 6-oxo variant.

Bioisosterism Morpholine Replacement Drug Design

Best Research and Industrial Application Scenarios for Tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate (CAS 2169608-88-0)


Lead Optimization in Morpholine-Containing Drug Candidates

When a medicinal chemistry program seeks to replace a morpholine ring with a conformationally constrained bicyclic bioisostere, the 3-oxo-6-azabicyclo[3.2.0]heptane scaffold provides a rigid analogue that maintains key hydrogen bond acceptor capacity (carbonyl oxygen) while altering the spatial exit vectors of substituents [1]. The target compound, with its Boc-protected bridgehead nitrogen at position 6, offers a synthetic handle that can be deprotected and further functionalized, enabling library synthesis of morpholine-replacement analogues for SAR exploration [2].

Synthesis of Piperidine and Piperazine Bioisostere Libraries

The 3-azabicyclo[3.2.0]heptane family has been identified as a bioisostere for piperidine rings, offering increased three-dimensional character (higher fraction of sp³-hybridized carbons) [1]. The 3-oxo-6-aza regioisomer specifically introduces a ketone at position 3, which can serve as a diversification point for reductive amination, Grignard addition, or oxime formation, enabling rapid analogue generation for hit-to-lead campaigns [2]. Its computed XLogP3 of 0.7 places it within the favorable range for CNS drug candidates, although experimental CNS MPO scores have not been determined [3].

Use as a Chiral Scaffold Precursor via Asymmetric Synthesis

The target compound possesses two undefined atom stereocenters at the bridgehead carbons (positions 1 and 5), as noted in the PubChem computed properties [1]. This creates the opportunity for enantioselective or diastereoselective synthesis to access stereochemically pure intermediates. Recent literature on the [2+2]-photocycloaddition approach to 3-azabicyclo[3.2.0]heptanes demonstrates that diastereopure products can be obtained, making the scaffold suitable for programs requiring defined stereochemistry [2]. The Boc protecting group at the bridgehead nitrogen facilitates subsequent N-deprotection without racemization of the bicyclic core [3].

Quote Request

Request a Quote for Tert-butyl 3-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.